REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[CH3:13].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:13][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:3]=1[O:2][CH3:1])[C:7]([O:9][CH3:10])=[O:8]
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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COC1=C(C=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was irradiated with a sunlamp (250 W)
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through celite
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrCC=1C=C(C(=O)OC)C=CC1OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |